TSR-011-isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

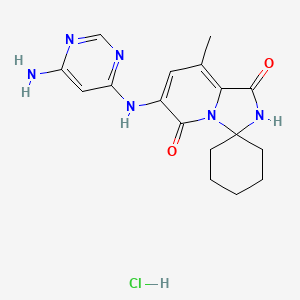

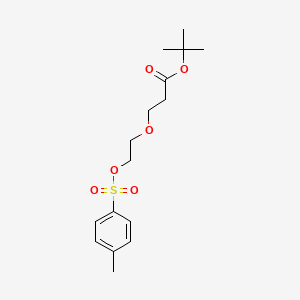

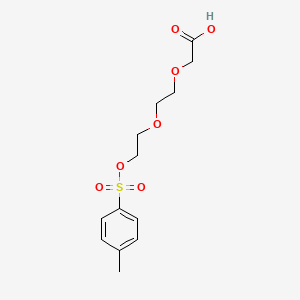

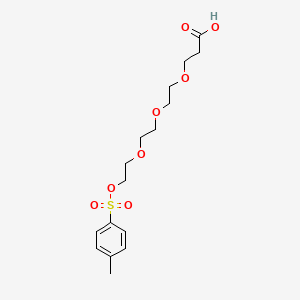

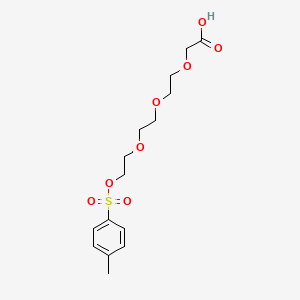

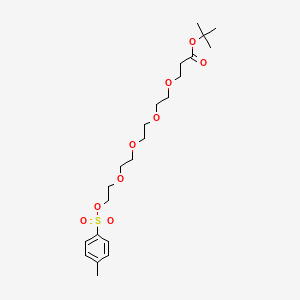

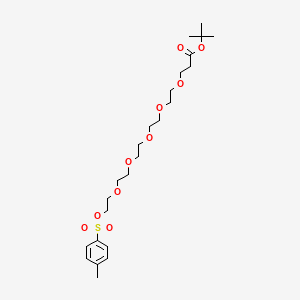

TSR011-isomer, an isomer of TSR-011 or Belizatinib, is a TrKA/ALK inhibitor potentially for the treatment of solid tumours and lymphoma.

Applications De Recherche Scientifique

TSR-011 as a Dual ALK and TRK Inhibitor

TSR-011 is recognized as a dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin-related kinase (TRK). It has been active against ALK inhibitor-resistant tumors in preclinical studies. In a phase 1 trial, TSR-011 was evaluated for safety, tolerability, and dosage in patients with advanced ALK- and TRK-positive cancers, particularly non-small-cell lung cancer (NSCLC). The trial demonstrated limited clinical activity and development of TSR-011 was discontinued due to competitive landscape and benefit/risk considerations (Lin et al., 2019).

TSR in Thrombospondin-1 and Anti-angiogenic Activity

The thrombospondin type 1 repeats/domains (TSR) in thrombospondin-1 (TSP1), which possess anti-angiogenic activity, are of significant interest. Studies have shown that both the tandem domains and the third domain alone of TSR can inhibit endothelial cell migration. Biophysical characterization, including disulfide bond assignments, indicates that TSRs have a common global fold that is integral to their function (Huwiler et al., 2002).

TSR and Petroleum Geochemistry

TSR (thermochemical sulfate reduction) significantly influences the formation and isomerization of thiadiamondoids and diamondoids in petroleum pools. A study on the Tarim Basin, China, revealed that TSR plays a crucial role in the generation and concentration of these compounds, providing insights into the geochemical processes involved in petroleum formation (Cai et al., 2016).

TSR in Storage Ring Facilities

The Test Storage Ring (TSR) at HIE-ISOLDE and ISOL facilities is proposed for experiments with stored secondary beams, offering unique opportunities for studies in nuclear structure and astrophysics. TSR is considered for removing isobaric contaminants from ion beams and for systematic studies in the neutrino beam programme (Grieser et al., 2012).

Isomerization Catalysts Involving TS-1

Studies on TS-1 catalysts have shown that crystal size and pore structure significantly affect catalytic performance, particularly in the isomerization of styrene oxide to phenyl acetaldehyde. Nano-sized TS-1 exhibited better anti-coking ability and selectivity compared to micro-sized TS-1 (Zhang et al., 2017).

Propriétés

Numéro CAS |

1388225-79-3 |

|---|---|

Nom du produit |

TSR-011-isomer |

Formule moléculaire |

C33H43F2N5O3 |

Poids moléculaire |

595.73 |

Nom IUPAC |

3,5-difluoro-N-((E)-6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)benzamide |

InChI |

InChI=1S/C33H43F2N5O3/c1-20(2)36-30(41)22-6-8-27(9-7-22)40-29-15-21(19-39-13-11-24(12-14-39)33(3,4)43)5-10-28(29)37-32(40)38-31(42)23-16-25(34)18-26(35)17-23/h5,10,15-18,20,22,24,27,43H,6-9,11-14,19H2,1-4H3,(H,36,41)(H,37,38,42)/t22-,27+ |

Clé InChI |

GZYCQQBRSRIFII-JAQLMMITSA-N |

SMILES |

O=C(/N=C1NC2=CC=C(CN3CCC(C(C)(O)C)CC3)C=C2N\1[C@H]4CC[C@@H](C(NC(C)C)=O)CC4)C5=CC(F)=CC(F)=C5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TSR-011 isomer; TSR011 isomer; TSR 011 isomer; Belizatinib isomer |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

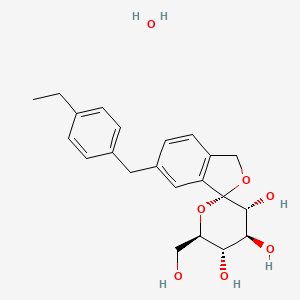

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)